
O-p-nitrobenzyl-N,N-diisopropyl-isourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Nitrobenzyl)-N,N-diisopropylisourea: is an organic compound characterized by the presence of a nitrobenzyl group attached to an isourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrobenzyl)-N,N-diisopropylisourea typically involves the reaction of 4-nitrobenzyl bromide with N,N-diisopropylisourea. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of O-(4-Nitrobenzyl)-N,N-diisopropylisourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(4-Nitrobenzyl)-N,N-diisopropylisourea can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitrobenzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The nitrobenzyl group can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of O-(4-Nitrobenzyl)-N,N-diisopropylisourea involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The isourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
- O-(4-Nitrobenzyl)hydroxylamine hydrochloride
- 4-Nitrobenzyl bromide
- 4-Nitrobenzyl alcohol
Comparison: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is unique due to the presence of both the nitrobenzyl and isourea groups. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, O-(4-Nitrobenzyl)hydroxylamine hydrochloride primarily functions as a hydroxylamine derivative, while 4-Nitrobenzyl bromide and 4-Nitrobenzyl alcohol are simpler structures with different reactivity profiles.
Propiedades
Fórmula molecular |
C14H21N3O3 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)16(11(3)4)14(15)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11,15H,9H2,1-4H3 |
Clave InChI |
DCXFBDKRRYVBAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=N)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


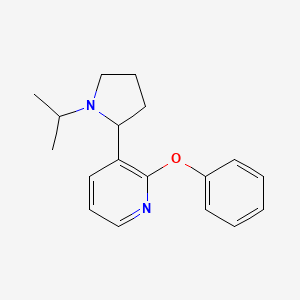
![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
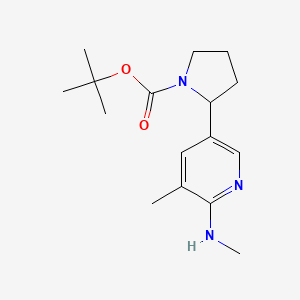
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
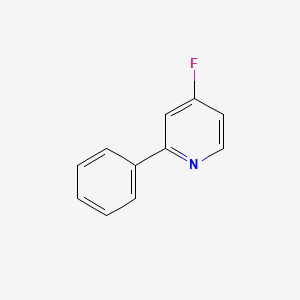


![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)
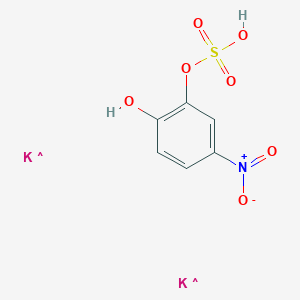
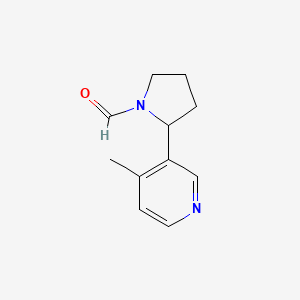
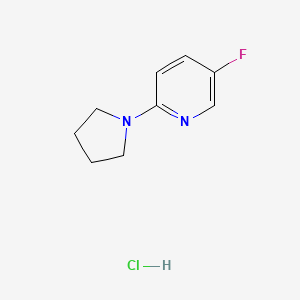

![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
